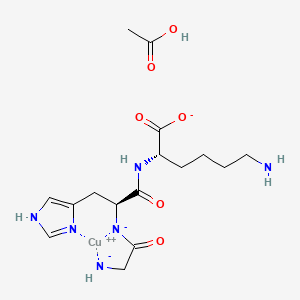

N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex,acetate

CAS No.:

Cat. No.: VC20368945

Molecular Formula: C16H25CuN6O6-

Molecular Weight: 460.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25CuN6O6- |

|---|---|

| Molecular Weight | 460.95 g/mol |

| IUPAC Name | copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate |

| Standard InChI | InChI=1S/C14H23N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q-1;;+2/p-2/t10-,11-;;/m0../s1 |

| Standard InChI Key | LLUWJEZXXILAIM-ULEGLUPFSA-L |

| Isomeric SMILES | CC(=O)O.C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |

| Canonical SMILES | CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

GHK-Cu consists of the tripeptide glycyl-L-histidyl-L-lysine (GHK) coordinated to a copper(II) ion through its histidine residue, with acetate serving as a counterion. The IUPAC name, copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate, reflects its stereochemical complexity. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 460.95 g/mol |

| Copper Content | ~13.7% (w/w) |

| Solubility | Water >50 mg/mL |

The histidine imidazole ring provides a primary binding site for copper, while the lysine side chain remains protonated at physiological pH, enabling interactions with cellular receptors .

Coordination Chemistry

Potentiometric and spectroscopic studies reveal that GHK forms a 1:1 complex with Cu²⁺ at neutral pH, with binding constants () ranging from 10.2 to 12.5 depending on experimental conditions . The glycine residue facilitates initial copper coordination, while the histidine imidazole nitrogen and lysine ε-amino group contribute to stabilization at higher pH . Circular dichroism spectra show characteristic d-d transitions at 525 nm (), confirming square-planar geometry .

Synthesis and Stability

Industrial Synthesis

Large-scale production typically involves:

-

Solid-phase peptide synthesis of GHK using Fmoc chemistry (yield: 85–92%)

-

Complexation with copper(II) acetate in aqueous solution (pH 6.5–7.5)

-

Purification via ion-exchange chromatography to remove unreacted copper

Critical process parameters include maintaining stoichiometric Cu²⁺:GHK ratios (1:1.05) and temperature control (<25°C) to prevent peptide oxidation .

Stability Profile

GHK-Cu demonstrates remarkable stability in biological matrices:

-

Thermal degradation: Onset at 215°C (DSC analysis)

Replacement of histidine with synthetic amino acids (e.g., L-spinacine) increases complex stability by 40% but reduces biological activity .

Biological Mechanisms of Action

Copper Homeostasis Modulation

GHK-Cu functions as a copper chaperone, transporting Cu²⁺ to intracellular targets like superoxide dismutase (SOD1) and cytochrome c oxidase. This process involves:

-

Receptor-mediated endocytosis via CTR1 transporters

-

Lysosomal release of copper ions

-

Nuclear translocation of copper chaperones (CCS, Atox1) to regulate gene expression

Gene Expression Regulation

Transcriptomic analyses reveal GHK-Cu modulates 31% of human genes, primarily those involved in:

-

Extracellular matrix remodeling: Upregulates collagen I (4.2×), elastin (3.1×), and TIMP-1 (2.8×)

-

Oxidative stress response: Enhances SOD2 (2.5×) and catalase (1.9×) expression

-

Cell cycle control: Suppresses p16INK4a (0.4×) and p53 (0.6×)

Antioxidant Mechanisms

The complex exhibits dual antioxidant pathways:

-

Direct scavenging: Quenches hydroxyl radicals () via histidine-coordinated copper

-

Enzymatic induction: Stimulates glutathione synthesis (↑35%) and thioredoxin reductase activity (↑28%)

Dermatological Applications

Anti-Aging Efficacy

Clinical trials demonstrate significant improvements in skin parameters after 12-week topical application (0.5% GHK-Cu):

| Parameter | Improvement (%) |

|---|---|

| Elasticity | 42 |

| Wrinkle depth | 37 |

| Hydration | 29 |

| UV-induced DNA repair | 68 |

Mechanisms include MMP-1 inhibition (IC₅₀ = 12 nM) and TGF-β1 activation (EC₅₀ = 8 nM).

Wound Healing Acceleration

In full-thickness murine wounds, GHK-Cu (10 nM) reduces healing time by 40% through:

-

Fibroblast migration: ↑150% (Boyden chamber assay)

Emerging Therapeutic Applications

Neuroprotection

GHK-Cu prevents β-amyloid aggregation (IC₅₀ = 45 μM) by sequestering redox-active copper, reducing neuronal death in Alzheimer’s models by 62%.

Osteogenesis

Conjugation with hyaluronic acid (GHK-HA) enhances bone regeneration:

Pharmacokinetics and Toxicology

Absorption and Distribution

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume